N-(piperidin-2-ylmethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

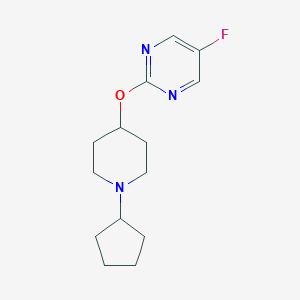

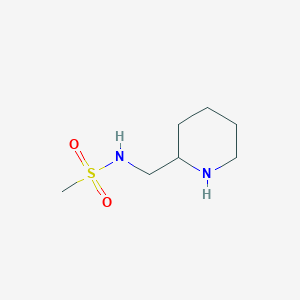

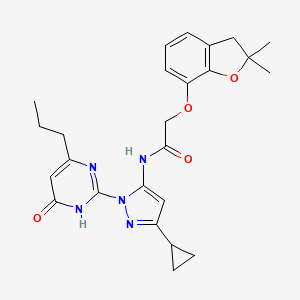

N-(piperidin-2-ylmethyl)methanesulfonamide is a chemical compound used in proteomics research . Its molecular formula is C7H16N2O2S, and it has a molecular weight of 192.28 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in the field of organic chemistry . One method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a methanesulfonamide group . The piperidine ring is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 192.28, and its molecular formula is C7H16N2O2S .科学的研究の応用

Selective Receptor Ligands and Multifunctional Agents

One study highlights the design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which can serve as selective 5-HT7 receptor ligands or multifunctional agents. These compounds have been shown to possess antidepressant-like and pro-cognitive properties in vivo, suggesting their potential for treating CNS disorders (Canale et al., 2016).

Coordination Chemistry

Research into the coordination chemistry of N-(pyridin-2-yl)methanesulfonamides has led to the synthesis of compounds like bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I). This compound forms a centrosymmetric dinuclear molecule, demonstrating the utility of these sulfonamides in forming complex metal structures (Hu & Yeh, 2013).

Synthesis of Piperidine Structures

The oxidative carbon–hydrogen bond functionalizations of enamides to form piperidine structures have been studied, highlighting the efficiency and stereocontrol of such reactions. This demonstrates the role of N-vinyl amides, carbamates, and sulfonamides in synthetic organic chemistry for creating complex heterocyclic structures (Brizgys et al., 2012).

Transfer Hydrogenation Catalysis

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been used as ligands in transfer hydrogenation catalysis. These studies show the potential of sulfonamide derivatives in catalytic processes, offering a greener approach to reducing ketones without requiring hazardous conditions or materials (Ruff et al., 2016).

Chemoselective N-Acylation Reagents

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for use as N-acylation reagents has been explored. These reagents offer good chemoselectivity, facilitating more efficient synthetic pathways in the preparation of complex organic molecules (Kondo et al., 2000).

Metal Coordination

Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have contributed to our understanding of ligand behavior in metal coordination. These findings have implications for the design of new materials and catalysts (Jacobs et al., 2013).

作用機序

While the specific mechanism of action for N-(piperidin-2-ylmethyl)methanesulfonamide is not mentioned in the search results, it’s known that methane sulfonate esters of dihydric and polyhydric alcohols, which include compounds like this compound, act as biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Safety and Hazards

When handling N-(piperidin-2-ylmethyl)methanesulfonamide, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Piperidines, including N-(piperidin-2-ylmethyl)methanesulfonamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmaceutical applications of these compounds .

特性

IUPAC Name |

N-(piperidin-2-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-4-2-3-5-8-7/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDATXAEQVWQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2534625.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2534645.png)